N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 4-(pyrrolidin-1-yl)phenethyl moiety at the N2 position. Oxalamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., stearoyl-CoA desaturase, cytochrome P450) and flavor-enhancing properties .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-15-17-5-1-2-6-19(17)24-21(27)20(26)23-12-11-16-7-9-18(10-8-16)25-13-3-4-14-25/h1-2,5-10H,3-4,11-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQZVYBHPYZXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with 4-(pyrrolidin-1-yl)phenethylamine in the presence of oxalyl chloride to form the oxalamide linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or pyrrolidinylphenethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Key Insights :
Key Insights :
- Cyanophenyl groups enhance enzyme inhibition by interacting with hydrophobic binding pockets .
- Pyrrolidine-containing analogs may exhibit improved blood-brain barrier penetration compared to methoxy derivatives .
Toxicological and Metabolic Profiles
Key Insights :
- Cyanophenyl groups may slow hydrolysis, prolonging half-life but increasing risk of bioaccumulation .
Biological Activity
N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, with the CAS number 954011-97-3, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C21H22N4O2
- Molecular Weight : 362.4 g/mol
The compound features an oxalamide structure, which is known for its role in various biological activities, including enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Intermediate : Reaction of 2-cyanophenylamine with oxalyl chloride to generate an isocyanate intermediate.
- Coupling Reaction : The intermediate is then reacted with 4-(pyrrolidin-1-yl)phenethylamine under controlled conditions to yield the final product.
Inhibition Mechanism
The oxalamide group in these compounds is believed to facilitate strong hydrogen bonding interactions with key amino acids at the active site of neuraminidase enzymes. This interaction is vital for inhibiting viral replication processes .
Study 1: Structure-Based Design
A study focused on the design and synthesis of various oxalamide derivatives aimed at enhancing their inhibitory activity against neuraminidase. The results indicated that modifications to the phenyl groups significantly impacted biological activity, suggesting that similar modifications to this compound could enhance its antiviral properties .
Study 2: Comparative Analysis
In a comparative analysis of several oxalamide derivatives, it was noted that compounds with specific substitutions on the aromatic rings exhibited improved inhibitory effects. This finding emphasizes the importance of structural optimization in developing effective antiviral agents .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
